5-Fluoro-2-propionylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-propionylbenzonitrile is an organic compound with the molecular formula C10H8FNO It is a derivative of benzonitrile, where the benzene ring is substituted with a fluorine atom and a propionyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-propionylbenzonitrile typically involves the introduction of a fluorine atom and a propionyl group onto a benzonitrile core. One common method is the Friedel-Crafts acylation of 5-fluorobenzonitrile with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and minimizing the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-propionylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The propionyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-Fluoro-2-carboxybenzonitrile.
Reduction: 5-Fluoro-2-propionylbenzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-2-propionylbenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving nitriles and fluorinated compounds.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-propionylbenzonitrile depends on its specific application. In biological systems, it may interact with enzymes that catalyze the hydrolysis of nitriles or the reduction of carbonyl groups. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-formylbenzonitrile: Similar structure but with a formyl group instead of a propionyl group.
5-Fluoro-2-methylbenzonitrile: Similar structure but with a methyl group instead of a propionyl group.
2-Fluoro-5-propionylbenzonitrile: Isomer with the fluorine and propionyl groups in different positions.
Uniqueness
5-Fluoro-2-propionylbenzonitrile is unique due to the specific positioning of the fluorine and propionyl groups on the benzonitrile core
Properties
Molecular Formula |
C10H8FNO |
---|---|
Molecular Weight |
177.17 g/mol |
IUPAC Name |
5-fluoro-2-propanoylbenzonitrile |
InChI |
InChI=1S/C10H8FNO/c1-2-10(13)9-4-3-8(11)5-7(9)6-12/h3-5H,2H2,1H3 |
InChI Key |
BTRSDMWIVUHQOI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.